5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Overview
Description
5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H7IO2. It is a derivative of benzofuran, characterized by the presence of an iodine atom at the 5th position and an aldehyde group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the iodination of 2,3-dihydro-1-benzofuran followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include iodination and formylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom.
Major Products
Oxidation: 5-iodo-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Reduction: 5-iodo-2,3-dihydro-1-benzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and the aldehyde group may play crucial roles in its reactivity and biological activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
5-iodo-2,3-dihydro-1-benzofuran: Similar structure but lacks the aldehyde group.
2,3-dihydro-1-benzofuran-7-carbaldehyde: Similar structure but lacks the iodine atom.
5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde: Similar structure with bromine instead of iodine.
Uniqueness
5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
281678-74-8 |
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Molecular Formula |
C9H7IO2 |
Molecular Weight |
274.05 g/mol |
IUPAC Name |
5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C9H7IO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 |
InChI Key |
POEBFLRQPCGCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C=O)I |
Purity |
95 |
Origin of Product |
United States |
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